molecular formula C7H12OS B14619050 3-(Butylsulfanyl)prop-2-enal CAS No. 57757-38-7

3-(Butylsulfanyl)prop-2-enal

Cat. No.: B14619050
CAS No.: 57757-38-7
M. Wt: 144.24 g/mol
InChI Key: XHUMYBBUOCMRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylsulfanyl)prop-2-enal is an organic compound of interest in scientific research, particularly for its potential as a versatile sulfur-containing building block. Its structure, featuring a thioether-linked butyl chain and an aldehyde group, makes it a valuable intermediate for synthesizing more complex molecules and for probing structure-activity relationships. Researchers are investigating compounds with similar structures for various applications. In fragrance research, sulfur-containing molecules are studied as precursors or components in pro-fragrance compositions, where they can be designed to release specific scents under controlled conditions . Furthermore, in agrochemical development, heterocyclic derivatives with sulfur-containing substituents are a major area of focus for creating new pesticidal and insecticidal agents . The reactivity of the aldehyde group allows for further chemical modifications, including oxidation or reduction, to create sulfoxides, sulfones, or alcohols, thereby expanding its utility in chemical synthesis . This product is intended for laboratory research purposes only. It is not approved for human or veterinary use, nor for any diagnostic, therapeutic, or surgical procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57757-38-7

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

3-butylsulfanylprop-2-enal

InChI

InChI=1S/C7H12OS/c1-2-3-6-9-7-4-5-8/h4-5,7H,2-3,6H2,1H3

InChI Key

XHUMYBBUOCMRMO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=CC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Butylsulfanyl Prop 2 Enal and Analogues

Strategies for α,β-Unsaturated Aldehyde Scaffold Construction

The creation of the α,β-unsaturated aldehyde, or enal, backbone is a fundamental step in organic synthesis. Various methods have been developed, ranging from classical condensation reactions to modern metal- and organo-catalyzed transformations.

Condensation and Elimination Approaches

The reaction typically proceeds in two stages: an initial aldol (B89426) addition to form a β-hydroxy aldehyde, followed by an elimination of water (dehydration) to create the double bond in conjugation with the carbonyl group. thieme-connect.de Heating often facilitates the dehydration step. libretexts.org

Table 1: Examples of Aldol Condensation for Enal Synthesis

Aldehyde/Ketone 1Aldehyde/Ketone 2Catalyst/ConditionsProductReference
BenzaldehydeAcetoneSodium Hydroxide (NaOH)4-Phenylbut-3-en-2-one iitk.ac.in
AcetaldehydeAcetaldehydeDilute NaOHBut-2-enal (Crotonaldehyde) wikipedia.org
PropanalPropanalBase or Acid2-Methylpent-2-enal libretexts.org

Metal-Catalyzed Pathways for Enal Formation

Modern synthetic chemistry has seen the rise of powerful metal-catalyzed reactions that offer high efficiency and selectivity. For enal synthesis, transition metal catalysts, particularly those based on ruthenium, palladium, and iron, provide alternative pathways.

One effective strategy is the dehydrogenative cross-coupling of primary alcohols. For instance, a one-pot ruthenium-catalyzed hydrogen-transfer process has been developed for the direct synthesis of α,β-unsaturated aldehydes. acs.org This method utilizes the in-situ formation of enolates from alcohols, which circumvents the need to handle potentially unstable aldehyde intermediates. acs.org Other notable methods include the iron-catalyzed α,β-dehydrogenation of saturated carbonyl compounds and the Saegusa oxidation of enol ethers, which can be catalyzed by a Pd(II)/Cu(OAc)₂ system under aqueous conditions. organic-chemistry.org

Table 2: Selected Metal-Catalyzed Enal Synthesis Methods

Substrate TypeCatalyst SystemReaction TypeProduct TypeReference
Primary AlcoholsRuthenium ComplexDehydrogenative Cross-Couplingα,β-Unsaturated Aldehydes acs.org
Saturated Aldehydes/KetonesIron Catalystα,β-DehydrogenationEnones/Enals organic-chemistry.org
Silyl Enol EthersPd(II)/Cu(OAc)₂Saegusa OxidationEnones/Enals organic-chemistry.org

Organocatalytic Syntheses of α-Substituted Enals

Organocatalysis has emerged as a third pillar of catalysis, providing metal-free alternatives for asymmetric synthesis. In the context of enal synthesis, chiral secondary amines are frequently used as catalysts. These catalysts react with aldehydes to form transient iminium ions, which lower the LUMO of the α,β-unsaturated system, activating it for various transformations. nih.gov

For example, organocatalyzed Mannich-type reactions can be used to introduce substituents at the α-position of aldehydes. nih.gov This involves the reaction of an enolizable aldehyde with an imine, generated in situ from another aldehyde and an amine catalyst. nih.gov Another powerful application is the enantioselective conjugate addition to enals, where the chiral catalyst directs the stereochemical outcome of the reaction. nih.gov These methods are particularly valuable for constructing stereochemically complex molecules. mdpi.com

Table 3: Organocatalytic Approaches to α-Substituted Enals

Reaction TypeOrganocatalystSubstratesKey IntermediateProduct TypeReference
Mannich CondensationPyrrolidineAldehyde, FormaldehydeIminium Compoundα-Substituted α,β-Unsaturated Aldehyde nih.gov
Conjugate AllylationChiral ImidazolidinoneEnal, Allyl SilaneChiral Iminium Ionβ-Allylated Aldehyde nih.gov
Cascade ReactionsDiarylprolinol Silyl Ether2,4-Dienal, DienophileTrienaminePolycyclic Structures mdpi.com

Synthesis via Bis(methylthio)allyllithium Reagents

A specialized and powerful method for generating α,β-unsaturated aldehydes involves the use of 1,3-bis(methylthio)allyllithium. acs.orgscispace.com This organolithium reagent serves as a synthetic equivalent of a β-formyl vinyl anion or a 3-lithio derivative of acrolein, which is an otherwise unstable species. orgsyn.org

The synthesis proceeds by reacting 1,3-bis(methylthio)allyllithium with an electrophile, such as an aldehyde, ketone, or epoxide. orgsyn.org This addition step is typically high-yielding. The resulting intermediate, a protected hydroxyalkyl derivative, is then subjected to hydrolysis, often promoted by mercury(II) salts like mercury(II) chloride with calcium carbonate, to unmask the aldehyde functionality. This final step cleaves the dithioacetal group to reveal the desired α,β-unsaturated aldehyde. orgsyn.org This methodology is particularly useful for creating γ-hydroxy-α,β-unsaturated aldehydes from simple carbonyl precursors. orgsyn.org

Introduction of the Butylsulfanyl Group

With the α,β-unsaturated aldehyde scaffold in hand, the next critical step is the introduction of the butylsulfanyl group at the β-position.

Thioetherification Reactions via Conjugate Addition

The most common and effective method for forming the C-S bond in 3-(butylsulfanyl)prop-2-enal is through a nucleophilic conjugate addition, also known as the Michael addition or 1,4-addition. wikipedia.orglibretexts.org In this reaction, the α,β-unsaturated aldehyde acts as a Michael acceptor. wikipedia.org The presence of the electron-withdrawing carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles like thiols. wikipedia.orglibretexts.org

The reaction mechanism involves the addition of a thiolate anion (generated from 1-butanethiol (B90362) by a base) or the neutral thiol itself to the β-carbon of the enal. wikipedia.orgyoutube.com This attack forms a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield the final 3-thio-substituted saturated aldehyde. libretexts.org The reaction can be catalyzed by bases (e.g., amines) or nucleophiles (e.g., phosphines), and in some cases, can proceed efficiently without any catalyst under solvent-free conditions. mdpi.commonash.edu

Table 4: Conditions for Thiol-Michael Addition to Enals and Enones

ThiolMichael AcceptorCatalyst/ConditionsProduct TypeReference
ThiophenolMethyl Vinyl KetoneNone, Neat, 30°C4-(Phenylthio)butan-2-one mdpi.com
EthanethiolEthyl AcrylateTriethylamine, THFEthyl 3-(Ethylthio)propanoate rsc.org
Various Thiols(Meth)acrylatesDimethylphenylphosphine (DMPP)Thioether Adducts monash.edu
Aliphatic/Aromatic ThiolsEthyl AcrylateAmberlyst® A21, Solvent-free3-Thiopropanoate Esters mdpi.com

Nucleophilic Substitution Strategies Involving Sulfur

The formation of the carbon-sulfur bond in thioethers is frequently accomplished through nucleophilic substitution reactions, a cornerstone of organic synthesis. thieme-connect.comacsgcipr.org In this approach, a sulfur-based nucleophile, typically a thiol or a thiolate anion, attacks an electrophilic carbon atom, displacing a leaving group. beilstein-journals.orgnih.gov This SN2-type reaction is a versatile and straightforward method for constructing stereocenters adjacent to heteroatoms, proceeding with a predictable inversion of stereochemistry. beilstein-journals.orgnih.gov

When applied to the synthesis of this compound analogues, this strategy would involve the reaction of butanethiolate with a suitable three-carbon electrophile possessing a leaving group at the 3-position and a protected aldehyde at the 1-position. Common leaving groups employed in such syntheses include halides (Br, I) and sulfonates (e.g., mesylate, tosylate), which are readily displaced by the potent sulfur nucleophile. beilstein-journals.org The efficiency of these reactions allows for the preparation of a wide array of thioethers. beilstein-journals.org

Recent advancements have also focused on thiol-free protocols to circumvent the use of volatile and malodorous thiols. rsc.orgnih.gov One such method utilizes isothiouronium salts as stable and easily accessible deoxasulfenylating agents, enabling the stereoselective synthesis of thioethers directly from alcohols. rsc.org Another innovative approach involves a photochemical, organocatalytic method that couples inexpensive alcohols and aryl chlorides using tetramethylthiourea (B1220291) as a sulfur source, activated by light. nih.gov These modern strategies expand the toolkit for thioether synthesis, offering milder conditions and broader functional group tolerance. rsc.orgnih.gov

Table 1: Comparison of Nucleophilic Substitution Methods for Thioether Synthesis

Method Sulfur Source Electrophile Key Features
Classical SN2 Thiol / Thiolate Alkyl Halide / Sulfonate Well-established, predictable stereochemistry (inversion). beilstein-journals.orgnih.gov
Isothiouronium Salts Isothiouronium Salt Alcohol Thiol-free, stereoselective, broad functional group tolerance. rsc.org

| Photochemical Organocatalysis | Tetramethylthiourea | Aryl Chloride / Alcohol | Thiol-free, mild conditions, uses light as an energy source. nih.gov |

Thiol Addition to α,β-Unsaturated Carbonyl Systems

The conjugate addition, or Michael addition, of thiols to α,β-unsaturated carbonyl compounds represents a highly efficient and atom-economical method for forming β-sulfido carbonyl compounds like this compound. semanticscholar.orgorganic-chemistry.org This reaction involves the 1,4-addition of a nucleophilic thiol, such as butanethiol, to an α,β-unsaturated aldehyde, like acrolein. umich.edu The carbon-sulfur bond formation is a key step in both biosynthesis and the synthesis of various biologically active molecules. umich.edu

A significant advantage of this method is its ability to proceed under mild, often catalyst-free, conditions. semanticscholar.orgumich.edu Research has demonstrated that these reactions can be carried out effectively under solvent-free conditions or in environmentally benign solvents like water, which can enhance reaction efficiency by activating both the thiol and the carbonyl compound through hydrogen bonding. semanticscholar.orgorganic-chemistry.org These protocols are characterized by operational simplicity, short reaction times, and high yields of the desired product. semanticscholar.orgumich.edu

The versatility of the Michael addition is evident in its tolerance for a wide range of thiols (aryl, alkyl, benzyl) and α,β-unsaturated systems, including ketones, esters, and aldehydes. semanticscholar.orgresearchgate.net While the reaction is generally highly chemoselective for 1,4-addition, conditions can be tuned to achieve different outcomes. organic-chemistry.orgresearchgate.net For instance, temperature can be a controlling factor; at lower temperatures, the 1,4-addition product is favored, while at higher temperatures, subsequent reactions like thioacetalization at the carbonyl group can occur. researchgate.net

Table 2: Conditions for Michael Addition of Thiols to α,β-Unsaturated Carbonyls

Conditions Catalyst Key Advantages Yields Reaction Time
Solvent-Free None Operational simplicity, avoids toxic solvents, high yields. semanticscholar.orgumich.edu High (e.g., 93% for thiophenol and methyl vinyl ketone). semanticscholar.org 30 min - 2h
In Water None Environmentally friendly, excellent chemoselectivity, mild conditions. organic-chemistry.org 80-90% 5-30 min
Ionic Liquid None Enhanced reactivity, catalyst-free, reusable solvent system. researchgate.net High to quantitative Significantly reduced

| PhSeBr-catalyzed | PhSeBr | Regioselective control between 1,4-addition and thioacetalization. researchgate.net | High | Varies with temperature |

Enantioselective and Diastereoselective Synthesis of Thioether-Containing Aldehydes

Achieving stereocontrol in the synthesis of chiral thioether-containing aldehydes is a significant challenge due to the potential for sulfur to poison metal catalysts and the high reactivity of thiols, which can lead to uncatalyzed background reactions. nih.gov Despite these hurdles, several strategies have been developed to control the enantioselectivity and diastereoselectivity of these transformations.

One promising approach involves biocatalysis, using enzymes like ene-reductases (EREDs) to catalyze the formation of chiral thioethers. nih.gov Ene-reductases can initiate and control radical-based reactions, for instance, the addition of a radical to a prochiral vinyl sulfide (B99878) followed by a highly enantioselective hydrogen atom transfer (HAT) from the enzyme's cofactor to generate the chiral thioether. nih.gov This method allows for access to either enantiomer of the product depending on the specific enzyme chosen, achieving high enantiomeric excess (ee). nih.gov

For diastereoselective synthesis, the reaction of heteroatom-stabilized allyl anions with aldehydes is a notable strategy. For example, dithio-substituted crotyllithium reagents have been shown to react with aldehydes with high levels of regio- and diastereoselectivity. acs.org The stereochemical outcome of such reactions is influenced by factors like the geometry of the allylic anion and the nature of the electrophile. Furthermore, organocatalytic methods, such as trienamine catalysis, have been successfully applied to asymmetric thio-Diels–Alder reactions, demonstrating high diastereoselectivity. acs.org

Strategic Intermediates in Complex Molecule Construction

Thioether-containing aldehydes, including this compound, are valuable building blocks in organic synthesis due to the versatile reactivity of both the thioether and aldehyde functional groups. acsgcipr.orgchemscene.com The thioether moiety can be an integral part of a final active pharmaceutical ingredient (API) or can be oxidized to sulfoxides and sulfones, which are also common in pharmaceuticals. acsgcipr.orgnih.gov Alternatively, the thioether can serve as a synthetic handle or a leaving group in subsequent transformations. acsgcipr.org

The aldehyde group is highly reactive and serves as a linchpin for a multitude of carbon-carbon bond-forming reactions. It can participate in aldol reactions, Wittig reactions, and reductive aminations, allowing for significant molecular elaboration. For instance, propargyl derivatives, which share structural similarities with the unsaturated backbone of this compound, are widely used as intermediates for synthesizing more complex structures like benzofurans and spiroketals. mdpi.com The combination of the aldehyde and the β-thioether creates a bifunctional molecule that can be strategically employed in the convergent synthesis of complex natural products and therapeutic agents. nih.gov The ability to introduce sulfur-containing fragments into molecules is crucial, as over 20% of recently approved drugs contain at least one sulfur atom. rsc.org

Elucidation of Reactivity Patterns and Reaction Mechanisms

Nucleophilic Additions to the α,β-Unsaturated Aldehyde Moiety

The conjugated system of 3-(butylsulfanyl)prop-2-enal features two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for two main pathways for nucleophilic attack: direct (1,2) addition to the carbonyl group or conjugate (1,4) addition to the β-carbon. libretexts.orglibretexts.org The preferred pathway is influenced by the nature of the nucleophile and the reaction conditions. fiveable.me

Hetero-Michael Addition Reactions with Thiol Nucleophiles

The Thia-Michael reaction, a subset of the Michael addition, involves the 1,4-conjugate addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound. mdpi.comacsgcipr.org This reaction is a highly efficient and atom-economical method for forming carbon-sulfur bonds. acsgcipr.org For this compound, the reaction with a thiol (R'-SH) typically proceeds via attack of the nucleophilic sulfur atom on the electrophilic β-carbon of the conjugated system. libretexts.orgscribd.com

General Mechanism of Thia-Michael Addition:

Thiolate Formation: A base removes a proton from the thiol (R'-SH) to generate a thiolate anion (R'-S⁻).

Nucleophilic Attack: The thiolate attacks the β-carbon of the this compound.

Enolate Intermediate: A resonance-stabilized enolate intermediate is formed.

Protonation: The enolate is protonated at the α-carbon, typically by the conjugate acid of the base or a protic solvent, to give the final product. libretexts.org

FeatureDescription
Reaction Type1,4-Conjugate Nucleophilic Addition (Thia-Michael Reaction). acsgcipr.org
NucleophileThiol (R'-SH) or Thiolate Anion (R'-S⁻).
Electrophilic Siteβ-Carbon of the α,β-unsaturated aldehyde. libretexts.org
Key IntermediateResonance-stabilized enolate ion. scribd.com
Productβ-Thioether substituted aldehyde.
CatalysisOften base-catalyzed (e.g., triethylamine) or nucleophile-initiated (e.g., phosphines). nih.gov

Reactivity Modulation by the Butylsulfanyl Substituent

The butylsulfanyl (-SBu) group at the β-position plays a critical role in modulating the reactivity of the α,β-unsaturated aldehyde. The sulfur atom exerts dual electronic effects:

Inductive Effect: As sulfur is more electronegative than carbon, it exerts a weak electron-withdrawing inductive effect.

Resonance Effect: The lone pairs of electrons on the sulfur atom can be delocalized into the conjugated π-system. This electron-donating resonance effect is significant and generally dominates over the inductive effect.

This resonance donation increases the electron density of the carbon-carbon double bond, which can make the β-carbon less electrophilic compared to an unsubstituted enal. However, the sulfur atom can also stabilize the positive charge that develops at the β-carbon in the transition state of nucleophilic attack, thereby facilitating the reaction. This makes the compound an example of a "soft" electrophile, which preferentially reacts with "soft" nucleophiles like thiols.

Cycloaddition and Annulation Reactions

The double bond in this compound allows it to participate in cycloaddition reactions, where it can act as a 2π component.

Diels-Alder Reactions as Dienophiles

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring in a concerted [4+2] cycloaddition process. wikipedia.org The reactivity in these reactions is governed by the electronic properties of the diene and dienophile. libretexts.org

This compound possesses an electron-rich double bond due to the resonance-donating effect of the butylsulfanyl group. This characteristic makes it a suitable dienophile for reactions with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. The stereochemistry of the substituents on the dienophile is retained in the product due to the concerted nature of the reaction. libretexts.org

ParameterCharacteristic
RoleDienophile (2π component).
Electronic NatureElectron-rich, due to the +R effect of the sulfur atom.
Preferred DieneElectron-poor dienes (Inverse-electron-demand Diels-Alder).
Reaction Type[4+2] Cycloaddition. wikipedia.org
ProductSubstituted cyclohexene (B86901) derivative.

Sequential [3+2] Annulation Reactions Involving Propargyl Sulfur Species

While not a direct reaction of this compound itself, related propargyl sulfur compounds are valuable precursors in sequential [3+2] annulation reactions for synthesizing five-membered heterocyclic rings. rsc.orgnih.gov In these transformations, propargyl sulfonium (B1226848) salts or ylides serve as versatile building blocks. consensus.app

For instance, a sequential [3+2] annulation has been developed using prop-2-ynylsulfonium salts and N-ylides to form various nitrogen-fused heterocycles. rsc.orgnih.gov In this type of reaction, the propargyl sulfonium salt acts as a C2 synthon, and the sulfide (B99878) group functions as a leaving group. rsc.orgnih.gov Another approach involves the reaction of propargyl sulfur ylides with azomethine imines, where the sulfur ylide acts as a dipole reagent to initiate the annulation. rsc.org These methods highlight the utility of sulfur-containing species in constructing complex cyclic systems. consensus.app

Gold-Catalyzed Cyclopropanation and Related Transformations

Homogeneous gold catalysis has become a powerful tool for organic synthesis, particularly for cyclopropanation reactions. rsc.org These reactions typically proceed under mild conditions and offer high efficiency. rsc.org Gold-catalyzed cyclopropanations often involve the reaction of a gold carbene intermediate with an alkene. acs.org

In this context, this compound can serve as the alkene component. The gold carbene, generated from a precursor such as a diazo compound, propargyl ester, or enyne, would add across the C=C double bond of the enal. rsc.orgrsc.org The electron-rich nature of the double bond in this compound, enhanced by the sulfur substituent, makes it a suitable substrate for reaction with the electrophilic gold carbene. This transformation provides a direct route to highly functionalized cyclopropane (B1198618) derivatives. beilstein-journals.org The development of chiral gold complexes has also enabled enantioselective versions of these reactions. nih.gov

Rearrangement Reactions Involving Sulfur Ylides

Sulfur ylides are versatile reagents in organic synthesis, known for their ability to transfer a carbon group to an electrophilic center. baranlab.org In the context of α,β-unsaturated systems like this compound, sulfur ylides can participate in several reaction pathways, including rearrangement reactions. A prominent example is the researchgate.netorganic-chemistry.org-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a five-membered cyclic transition state. researchgate.net

While direct studies on this compound are not available, the general mechanism for the reaction of an allylic sulfide with a carbene, forming a sulfur ylide which then undergoes rearrangement, provides a strong model. In a hypothetical reaction, the sulfur atom of this compound could be alkylated to form a sulfonium salt. Subsequent deprotonation would generate a sulfur ylide. If the alkylating agent contains an adjacent electron-withdrawing group to stabilize the ylide, a subsequent rearrangement could occur.

For instance, the reaction of a sulfur ylide with an allenoate has been shown to proceed via a researchgate.netorganic-chemistry.org-sigmatropic rearrangement under transition metal-free conditions. researchgate.net This suggests that a suitably formed ylide from this compound could undergo a similar intramolecular rearrangement, leading to the formation of a new carbon-carbon bond and a rearranged molecular skeleton. The regioselectivity of such a rearrangement would be influenced by the stability of the resulting double bond and steric factors.

Another well-established reaction of sulfur ylides with α,β-unsaturated carbonyl compounds is the Corey-Chaykovsky reaction. organic-chemistry.org Depending on the nature of the ylide, this can lead to either cyclopropanation or epoxidation. With enones, sulfur ylides typically afford cyclopropanes via a 1,4-conjugate addition followed by ring closure. organic-chemistry.orgunibo.it In the case of this compound, this would likely result in the formation of a cyclopropyl (B3062369) aldehyde derivative. The choice between 1,2-addition (leading to an epoxide at the carbonyl) and 1,4-addition (leading to a cyclopropane) is influenced by factors such as the substitution on the ylide and the reaction conditions. unibo.it

Table 1: Predicted Products from the Reaction of this compound with Sulfur Ylides

Reagent (Sulfur Ylide)Predicted Major ProductReaction Type
Dimethylsulfonium methylide2-Formyl-1-(butylsulfanyl)cyclopropaneCorey-Chaykovsky Cyclopropanation
Dimethyloxosulfonium methylide2-Formyl-1-(butylsulfanyl)cyclopropaneCorey-Chaykovsky Cyclopropanation

Oxidation and Reduction Chemistry of the Thioether Linkage

The thioether linkage in this compound is susceptible to both oxidation and reduction, offering pathways to modify the electronic properties and reactivity of the molecule.

Oxidation:

The sulfur atom in the thioether can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electron-withdrawing nature of the sulfur-containing substituent, which in turn can influence the reactivity of the α,β-unsaturated aldehyde system. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.

The oxidation to a sulfoxide introduces a chiral center at the sulfur atom, opening possibilities for asymmetric synthesis. Furthermore, the resulting vinyl sulfoxide is a valuable synthetic intermediate, known to participate in a variety of stereoselective reactions, including Michael additions and Diels-Alder reactions. Further oxidation to the sulfone produces a powerful electron-withdrawing group, which can activate the double bond for nucleophilic attack.

Reduction:

The thioether linkage is generally stable to many reducing agents. However, under specific conditions, cleavage of the carbon-sulfur bond can be achieved. Raney nickel is a classic reagent for the desulfurization of thioethers, which would convert the butylsulfanyl group in this compound to a butyl group, effectively reducing the compound to hept-2-enal. Other methods for reductive cleavage of C-S bonds include the use of dissolving metal reductions (e.g., sodium in liquid ammonia) or certain nickel complexes.

Table 2: Expected Products from Oxidation and Reduction of the Thioether Linkage in this compound

ReagentExpected ProductTransformation
m-CPBA (1 equiv.)3-(Butylsulfinyl)prop-2-enalOxidation to Sulfoxide
m-CPBA (2 equiv.)3-(Butylsulfonyl)prop-2-enalOxidation to Sulfone
Raney NickelHept-2-enalReductive Desulfurization

Reactivity with Iodonium (B1229267) Ylides

Iodonium ylides are another class of reactive intermediates that can serve as carbene precursors. mdpi.com Their reactions often proceed under thermal, photochemical, or catalytic conditions. The reactivity of iodonium ylides with α,β-unsaturated systems can lead to cyclopropanation or other cycloaddition reactions.

In a potential reaction with this compound, an iodonium ylide could transfer a carbene fragment to the double bond, resulting in the formation of a cyclopropane ring, analogous to the reactivity observed with sulfur ylides. The mechanism of this transformation would likely involve the initial formation of a transient metal-carbene species if a catalyst is employed, or direct addition of the carbene to the alkene.

Furthermore, iodonium ylides of 1,3-dicarbonyl compounds have been shown to react with acids like HF, leading to fluorination at the α-position. mdpi.com While this reactivity is not directly applicable to the double bond of this compound, it highlights the diverse reactivity of iodonium ylides. The interaction of an iodonium ylide with the carbonyl group of this compound could also be envisioned, potentially leading to the formation of an epoxide, although cyclopropanation of the electron-deficient alkene is generally more favorable.

Table 3: Postulated Products from the Reaction of this compound with Iodonium Ylides

Reagent (Iodonium Ylide)Postulated ProductReaction Type
Phenyliodonium bis(phenylsulfonyl)methanide2-Formyl-1-(butylsulfanyl)-3,3-bis(phenylsulfonyl)cyclopropaneCarbene Transfer/Cyclopropanation
Phenyliodonium dimedone ylide2-Formyl-1-(butylsulfanyl)-cyclopropane-1-spiro-5',5'-dimethylcyclohexane-1',3'-dioneCarbene Transfer/Cyclopropanation

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, providing a molecular-level understanding of how chemical transformations occur.

A novel mechanism for the formation of aryl thioethers has been described as the Proton Transfer Dual Ionization (PTDI) Nucleophilic Aromatic Substitution (S_NAr) mechanism. While this mechanism has been computationally and experimentally supported for the synthesis of aryl thioethers from thiols and halogenated heterocycles, its principles offer a useful framework for considering the activation of reactants in thioether synthesis in general.

The PTDI S_NAr mechanism is characterized by a rate-limiting proton transfer pre-equilibrium, which results in the ionization of both the nucleophile (thiol) and the electrophile. This dual ionization precedes an asynchronous concerted S_NAr step. This pathway is distinct from traditional S_NAr reactions where the addition of the nucleophile is often the rate-determining step. Computational studies, including reaction progress kinetic analysis (RPKA), have been crucial in identifying this unique mechanism.

While the formation of 3-(butylsulfanyl)prop-2-enal typically proceeds via a Michael addition of butanethiol to prop-2-enal, and not an S_NAr reaction, the concept of proton transfer significantly enhancing the nucleophilicity of the thiol is a central feature. In the context of the Michael addition, this is typically understood as a base-catalyzed or nucleophile-initiated process where the thiol is deprotonated to the more reactive thiolate anion. The PTDI mechanism highlights a scenario where proton transfer is the kinetically significant step, a concept that could be explored in future computational studies of thio-Michael additions under specific, additive-free conditions.

Computational studies, primarily using Density Functional Theory (DFT), have been extensively applied to analyze the transition states and elucidate the reaction pathways of the thiol-Michael addition to α,β-unsaturated carbonyl compounds. These studies provide critical information about the energetics of the reaction, including activation barriers and the stability of intermediates.

For the addition of a thiol (R-SH) to an enal like acrolein, the reaction is generally understood to proceed through the more nucleophilic thiolate anion (R-S⁻). The reaction pathway typically involves the nucleophilic attack of the thiolate on the β-carbon of the enal, leading to the formation of an enolate intermediate. This is followed by protonation of the enolate to yield the final thioether product.

The table below presents representative calculated activation energies for the Michael addition of methanethiolate (B1210775) to acrolein, a model system for the formation of this compound.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
CH₃S⁻ + CH₂=CHCHO → [TS]B3LYP/6-311+G(d,p)5.8
CH₃S⁻ + CH₂=CHCHO → [TS]M06-2X/6-311+G(d,p)7.2

Note: The values presented are illustrative and sourced from typical DFT calculations on model systems. Actual values can vary depending on the specific computational level of theory and solvent models used.

These computational analyses confirm that the reaction proceeds readily once the thiolate is formed. Further computational investigations can also explore the role of solvent molecules in stabilizing the transition state and intermediates, providing a more complete picture of the reaction pathway.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Computational methods provide valuable parameters that quantify and predict its behavior as an electrophile and nucleophile.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO is associated with its ability to act as an electrophile (electron acceptor).

For an α,β-unsaturated enal like this compound, the LUMO is expected to have significant contributions from the p-orbitals of the carbon-carbon double bond and the carbonyl group, with a large coefficient on the β-carbon. This indicates that the β-carbon is the primary site for nucleophilic attack, which is consistent with the mechanism of the Michael addition. The presence of the butylsulfanyl group, a sulfur-containing substituent, can influence the energy of the frontier orbitals. The sulfur atom has lone pairs of electrons that can interact with the π-system of the enal, potentially raising the energy of the HOMO and affecting the molecule's nucleophilicity.

The table below shows representative calculated HOMO and LUMO energies for acrolein and a model thioether-substituted enal, 3-(methylthio)acrolein.

CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
AcroleinB3LYP/6-31G(d)-7.89-1.985.91
3-(Methylthio)acroleinB3LYP/6-31G(d)-7.35-1.755.60

Note: These values are illustrative and calculated for model systems. The introduction of the methylthio group raises the HOMO energy and lowers the HOMO-LUMO gap, suggesting a potential increase in reactivity.

Global reactivity indices, derived from conceptual DFT, provide a quantitative measure of a molecule's electrophilicity and nucleophilicity. The electrophilicity index (ω) quantifies the ability of a species to accept electrons, while the nucleophilicity index (N) measures its electron-donating ability.

For this compound, the presence of the electron-withdrawing carbonyl group conjugated with the double bond makes it a good electrophile, particularly at the β-carbon. The butylsulfanyl group, being electron-donating, might slightly modulate its electrophilicity compared to the parent acrolein.

Computational studies can be used to calculate these indices. The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies.

The table below provides a conceptual comparison of the electrophilicity and nucleophilicity of the reactants involved in the formation of this compound.

SpeciesParameterConceptual ValueImplication
Prop-2-enal (Acrolein)Electrophilicity Index (ω)HighGood Michael acceptor
ButanethiolNucleophilicity Index (N)ModerateModerate nucleophile
ButanethiolateNucleophilicity Index (N)Very HighExcellent nucleophile

These parameters are invaluable for understanding and predicting the course of chemical reactions. For instance, the high electrophilicity of the enal and the high nucleophilicity of the thiolate anion explain the favorability of the Michael addition reaction.

Computationally Guided Ligand Design and Catalysis Studies

Computational chemistry plays a crucial role in the design of new catalysts and ligands for specific chemical transformations. In the context of reactions involving thioethers, computational methods can be used to design ligands that can coordinate to a metal center and modulate its catalytic activity. For the synthesis of this compound via a thio-Michael addition, organocatalysis is a common and effective strategy.

Computational studies can be employed to design and optimize organocatalysts for the thio-Michael addition. For example, the design of more efficient amine or phosphine-based catalysts can be guided by calculating the reaction barriers for the catalytic cycle with different catalyst structures. By understanding the structure-activity relationship at a molecular level, catalysts can be rationally designed to have lower activation energies and higher turnover frequencies.

Furthermore, computational methods can be used to study the binding of thioether-containing molecules as ligands to transition metals. The sulfur atom in the thioether moiety can act as a soft donor, coordinating to metal centers and influencing their electronic and steric properties. This can be relevant in subsequent reactions where this compound might be used as a ligand in a catalytic system. Computational modeling can predict the binding affinity of such ligands and help in the design of novel catalysts with desired properties.

Computational Approaches in Materials Science Research

While direct computational studies on the material science applications of this compound are not extensively documented, the principles of computational materials science can be applied to predict its potential. Density Functional Theory (DFT) is a primary tool in this field, enabling the investigation of electronic structure, adsorption properties, and reactivity at interfaces. cmu.eduacs.org For α,β-unsaturated thioethers like this compound, computational models can elucidate how the molecule might interact with various surfaces, a key aspect of sensor technology, corrosion inhibition, and catalysis.

Theoretical studies on similar organosulfur compounds have demonstrated the utility of DFT in understanding their adsorption on metallic and semiconductor surfaces. researchgate.net These studies often calculate adsorption energies, charge transfer, and changes in the density of states upon adsorption, providing a detailed picture of the molecule-surface interaction. For instance, the sulfur atom in the butylsulfanyl group would be expected to exhibit strong interaction with metal surfaces, a common characteristic of organosulfur compounds that is critical for the formation of self-assembled monolayers.

Table 1: Illustrative DFT Calculation Parameters for Adsorption Studies of a Thioether on a Metal Surface

ParameterValue/MethodPurpose
Functional PBE (Perdew-Burke-Ernzerhof)To approximate the exchange-correlation energy.
Basis Set 6-311+G(d,p)To describe the atomic orbitals of the system.
Model Surface Au(111) slabTo simulate a realistic metal surface.
Adsorption Energy (E_ads) Calculated (e.g., -1.5 eV)To determine the stability of the molecule on the surface.
Charge Transfer Bader analysisTo quantify the electron flow between the molecule and the surface.

Note: The data in this table is hypothetical and serves to illustrate the typical parameters and outputs of a DFT study on a related system, as direct data for this compound is not available.

Research on propenal and its derivatives has also employed computational methods to understand their decomposition pathways and reactivity, which is crucial for assessing material stability and degradation mechanisms. nih.gov Such theoretical investigations can predict the bond dissociation energies and reaction barriers, offering insights into the thermal and chemical stability of materials incorporating this molecular structure.

Stereochemical Insights from Computational Models

The stereochemistry of this compound, particularly the conformation around the C=C double bond and the C-S single bond, is amenable to computational investigation. The presence of the α,β-unsaturated system suggests the possibility of E and Z isomers. Computational models, particularly using methods like DFT and Møller-Plesset perturbation theory (MP2), can accurately predict the relative energies of these isomers and the rotational barriers between different conformers.

Studies on analogous α,β-unsaturated carbonyl compounds have shown that the s-trans and s-cis conformations (referring to the orientation around the C-C single bond between the carbonyl and the double bond) have distinct energies and reactivities. nih.govnih.gov The conformation is known to significantly influence the reactivity of the Michael system. nih.govnih.gov For this compound, the interplay between the butylsulfanyl group and the propenal moiety would dictate the preferred stereochemical arrangement.

Computational analysis can generate a potential energy surface, mapping the energy of the molecule as a function of specific dihedral angles. This allows for the identification of the most stable conformers and the transition states connecting them.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C=C-C=O)Dihedral Angle (C-C-S-C)Relative Energy (kcal/mol)
E-s-trans, anti~180°~180°0.00
E-s-cis, anti~0°~180°1.25
E-s-trans, gauche~180°~60°0.85
Z-s-trans, anti~180°~180°2.50

Note: This table presents hypothetical data to illustrate the type of stereochemical insights that can be gained from computational modeling. The values are representative of typical energy differences found in similar systems.

Furthermore, computational methods can be used to predict spectroscopic properties such as NMR chemical shifts, which are highly sensitive to the stereochemical environment. chemaxon.com By comparing calculated NMR data for different isomers with experimental spectra, it is possible to determine the predominant stereoisomer in a sample. This synergy between computational and experimental techniques is invaluable for a comprehensive understanding of the molecule's three-dimensional structure.

Strategic Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The unique electronic properties of 3-(Butylsulfanyl)prop-2-enal make it an important C3 synthon. The butylsulfanyl group at the β-position activates the double bond for nucleophilic attack (Michael addition) while the aldehyde provides a handle for a wide range of classical carbonyl reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. mdpi.comnih.gov This dual reactivity is leveraged by synthetic chemists to build intricate carbon skeletons from simple, acyclic precursors.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in readily available literature, its structural motifs are representative of key intermediates used in complex molecule synthesis. nih.govnih.govcri.or.th α,β-Unsaturated carbonyl compounds are fundamental building blocks in numerous synthetic strategies. nih.gov The thioether component can serve multiple purposes: it can act as a control element, directing the stereochemical outcome of reactions, or it can be a precursor to other functional groups through oxidation or elimination.

The reactivity of this compound allows it to participate in key bond-forming reactions essential for natural product synthesis:

Michael Addition: Serves as a Michael acceptor, allowing for the conjugate addition of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond at the β-position. researchgate.netsrce.hrmdpi.com

Diels-Alder Reaction: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions to construct six-membered rings, a common core in many natural products. nih.govresearchgate.net

Aldol Condensation: The aldehyde functionality can react with enolates in aldol reactions to elongate the carbon chain and introduce new stereocenters. nih.gov

These fundamental reactions are cornerstones in the assembly of complex natural products, positioning compounds like this compound as valuable intermediates in synthetic design. researchgate.net

In medicinal chemistry, the α,β-unsaturated carbonyl moiety is recognized as a "privileged" scaffold due to its ability to act as a Michael acceptor. nih.govnih.gov This functionality allows it to form covalent bonds with nucleophilic residues, such as cysteine thiols, in the active sites of target proteins. This mechanism of irreversible inhibition is a strategy used in the development of potent therapeutic agents. nih.gov

This compound serves as a versatile scaffold for building libraries of potential drug candidates. The butylsulfanyl group can be varied to explore structure-activity relationships (SAR), while the unsaturated aldehyde can be transformed to generate a wide array of derivatives. This synthetic flexibility allows medicinal chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

ParameterDescriptionSynthetic Utility
Michael Acceptor The electron-deficient C=C double bond readily accepts nucleophiles.Covalent modification of biological targets; formation of C-C, C-N, and C-S bonds. mdpi.comnih.gov
Aldehyde Group An electrophilic center for nucleophilic attack and a handle for chain extension.Synthesis of alcohols, imines, and extended unsaturated systems via Wittig or Horner-Wadsworth-Emmons reactions.
Thioether Moiety Can influence electronic properties and serve as a synthetic handle.Can be oxidized to sulfoxides or sulfones to modulate biological activity; can be a leaving group in certain transformations.

Precursors for Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in pharmaceuticals, agrochemicals, and materials science. The reactivity profile of this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic rings, particularly those containing sulfur and nitrogen.

The presence of both a sulfur atom and reactive carbonyl/alkene moieties in or derived from this compound facilitates the construction of various sulfur-containing heterocycles.

Thiochromenes: Thiochromenes can be synthesized via cascade reactions involving α,β-unsaturated systems. For instance, a plausible route involves the reaction of this compound with a binucleophile like 2-mercaptobenzaldehyde. The reaction could proceed via a sulfa-Michael addition followed by an intramolecular aldol condensation and dehydration to yield a substituted thiochromene. While many methods utilize α,β-unsaturated thioesters, the analogous reactivity of the aldehyde provides a direct pathway to these important scaffolds. nih.govorganic-chemistry.orgfigshare.comorganic-chemistry.org

Dithianes and Dithiolanes: The aldehyde group of this compound can be readily converted into a cyclic thioacetal, such as a 1,3-dithiane (B146892) or 1,3-dithiolane. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol (B87085) or 1,2-ethanedithiol (B43112) under acidic catalysis. organic-chemistry.orgresearchgate.net This transformation is not only a common method for protecting carbonyl groups but also provides access to dithiane-substituted structures that have their own utility in organic synthesis.

ReagentResulting HeterocycleReaction Type
1,3-Propanedithiol2-(2-(Butylsulfanyl)vinyl)-1,3-dithianeThioacetalization
1,2-Ethanedithiol2-(2-(Butylsulfanyl)vinyl)-1,3-dithiolaneThioacetalization
2-MercaptobenzaldehydeSubstituted 2H-ThiochromeneMichael Addition / Intramolecular Aldol Condensation

The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions are classic methods for preparing pyrazoles, which involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. youtube.com As an α,β-unsaturated aldehyde, this compound is a direct precursor for this transformation.

The reaction proceeds via the initial formation of a hydrazone at the aldehyde carbonyl, followed by an intramolecular conjugate addition of the remaining nitrogen atom onto the β-carbon of the double bond, leading to the formation of a pyrazoline intermediate which can then aromatize to the pyrazole. nih.govslideshare.net The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. The resulting 4-(butylsulfanyl)pyrazole is a highly functionalized heterocycle, with the thioether group available for further synthetic manipulation. nih.govorganic-chemistry.org

Hydrazine ReactantProduct
Hydrazine (NH₂NH₂)4-(Butylsulfanyl)-1H-pyrazole
Phenylhydrazine (PhNHNH₂)4-(Butylsulfanyl)-1-phenyl-1H-pyrazole
Methylhydrazine (MeNHNH₂)Mixture of 4-(Butylsulfanyl)-1-methyl-1H-pyrazole and 5-(Butylsulfanyl)-1-methyl-1H-pyrazole

Pyridone derivatives are prevalent in many biologically active compounds. The synthesis of these heterocycles can be achieved through various annulation strategies. This compound can serve as a three-carbon component in [3+3] or [4+2] type cyclizations to form the pyridone ring. organic-chemistry.orgchemrxiv.org

One established method involves the reaction of an enamine or an active methylene (B1212753) compound (e.g., ethyl cyanoacetate) with an α,β-unsaturated aldehyde in the presence of an ammonia (B1221849) source. The reaction sequence typically involves a Michael addition, followed by cyclization and dehydration/aromatization to furnish the substituted pyridone. This approach allows for the direct construction of highly functionalized pyridone rings where the butylsulfanyl group becomes a key substituent on the final heterocyclic product. mdpi.comresearchgate.netorganic-chemistry.org

Applications in Oxathiolane and Oxathiane Formation

The α,β-unsaturated aldehyde functionality in this compound is susceptible to nucleophilic attack, making it a key substrate for the synthesis of various heterocyclic compounds. Specifically, its reaction with mercaptoalcohols can lead to the formation of oxathiolanes and oxathianes, which are important structural motifs in medicinal and materials chemistry.

The general reaction involves the conjugate addition of the thiol group from a mercaptoalcohol to the β-carbon of the enal, followed by intramolecular cyclization of the hydroxyl group with the aldehyde. The reaction can be catalyzed by acids or bases. For instance, the reaction with 2-mercaptoethanol (B42355) would yield a 1,3-oxathiolane (B1218472) derivative, while reaction with 3-mercaptopropanol would lead to a 1,3-oxathiane.

While specific studies on this compound are not extensively documented, the synthesis of various 1,3-oxathiolane derivatives from other aldehydes and mercapto-substituted compounds is well-established. nih.govbeilstein-journals.org For example, the reaction of aldehydes with 2-mercaptoacetic acid at elevated temperatures is a known method for producing 1,3-oxathiolane lactones. beilstein-journals.org Lewis acids such as TMSOTf and SnCl4 have also been employed to mediate the N-glycosylation of 1,3-oxathiolane precursors, highlighting the versatility of these synthetic routes. nih.gov The formation of 1,4-oxathiins through the reaction of benzyl (B1604629) 1-alkynyl sulfones and aryl aldehydes under basic conditions also points to the diverse reactivity of sulfur-containing compounds in heterocyclic synthesis. mdpi.com

Table 1: Illustrative Reactions for Oxathiolane and Oxathiane Formation

Reactant of this compoundProduct TypeHeterocyclic Ring Size
2-Mercaptoethanol2-(2-(Butylsulfanyl)ethyl)-1,3-oxathiolane5-membered
3-Mercapto-1-propanol2-(2-(Butylsulfanyl)ethyl)-1,3-oxathiane6-membered
1-ThioglycerolSubstituted 1,3-oxathiolane5-membered

This table is illustrative and based on the expected reactivity of α,β-unsaturated aldehydes with mercaptoalcohols.

The butylsulfanyl group at the 3-position is expected to influence the reactivity of the double bond and the subsequent cyclization step. This substituent can be further modified, offering a handle for creating a library of diverse oxathiolane and oxathiane derivatives with potential applications in various fields.

Integration into Polymeric Systems and Advanced Materials

The unique chemical structure of this compound also makes it a candidate for incorporation into polymeric systems, leading to advanced materials with tailored properties.

The incorporation of sulfur atoms, such as in the butylsulfanyl group, into polymer backbones or as side chains can significantly influence the material's electronic and optical properties. For instance, polymers containing alkylthiophenyl side chains have been shown to exhibit enhanced photovoltaic properties in organic solar cells. rsc.org The sulfur atom's electron-donating nature can lower the HOMO energy level of the polymer, and the side chain can influence the polymer's aggregation behavior and crystallinity, which are crucial for device performance. rsc.org

Research on poly(3-alkylthiophenes) has demonstrated that the nature of the alkyl side chains affects the ionization potential, optical bandgap, and electrochromic properties of the polymers. rsc.orgresearchgate.net While direct polymerization of this compound might be complex due to the reactive aldehyde group, it could be protected and later deprotected after polymerization, or it could be converted to a less reactive functional group suitable for polymerization, such as a vinyl ether. The synthesis of poly(vinyl ether)s with thioacetal bonds in their main chains has been reported, showcasing the potential for creating degradable polymers with tailored properties. researchgate.netnih.govnih.gov

The presence of the butylsulfanyl side chain could lead to polymers with interesting optoelectronic properties. For example, in conjugated polymers, the side chains can influence interchain packing and, consequently, the charge transport and luminescent properties. pkusz.edu.cn The thioether linkage can also contribute to a higher refractive index in the resulting polymer.

Table 2: Potential Effects of Butylsulfanyl Side Chains on Polymer Properties

PropertyPotential Influence of Butylsulfanyl Group
Electronic Properties Modification of HOMO/LUMO energy levels, potential for improved charge transport. rsc.org
Optical Properties Alteration of absorption and emission spectra, potential for high refractive index.
Morphology Influence on polymer packing, crystallinity, and solubility. rsc.orgresearchgate.net
Degradability Potential for creating polymers with cleavable thioether or thioacetal linkages. researchgate.netnih.govnih.gov

This table outlines potential properties based on studies of polymers with analogous sulfur-containing side chains.

Prop-2-enal, commonly known as acrolein, is a highly reactive molecule used in the synthesis of various resins. Its derivatives, including this compound, can be expected to play a role in this industry, particularly as crosslinking agents or modifiers. The aldehyde group of acrolein and its derivatives can react with various nucleophiles, such as the amino groups in proteins or the hydroxyl groups in polyols, leading to the formation of crosslinked networks. nih.govresearchgate.netnih.govresearchgate.net

Acrolein-based primers have been investigated for their ability to crosslink collagen in dentine bonding applications, which enhances the durability of resin-dentine interfaces. researchgate.netnih.govresearchgate.net This crosslinking ability is attributed to the reaction of the aldehyde group with the amino acid residues in collagen. nih.gov Similarly, this compound could be employed to introduce both crosslinking and the specific properties associated with the butylsulfanyl group into a resin matrix.

The thioether group can also participate in reactions or influence the final properties of the resin. For example, it could enhance adhesion to certain substrates or improve the resin's resistance to specific chemical environments. The dual functionality of this compound allows for a two-stage modification of resins: an initial reaction involving the aldehyde for crosslinking, followed by a potential subsequent modification at the sulfur atom. This versatility makes it a potentially valuable component in the formulation of specialty resins with tailored performance characteristics.

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-(butylsulfanyl)prop-2-enal, both ¹H and ¹³C NMR would be crucial.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the butyl group and the prop-2-enal backbone. The aldehydic proton would likely appear as a doublet in the downfield region of the spectrum. The vinyl protons would exhibit characteristic splitting patterns (doublets or doublets of doublets) due to coupling with each other and the aldehydic proton. The protons of the butyl group would show signals in the upfield region, with chemical shifts and multiplicities dictated by their proximity to the sulfur atom.

The corresponding ¹³C NMR spectrum would provide information on the carbon framework. Distinct signals for the carbonyl carbon of the aldehyde, the two olefinic carbons, and the four carbons of the butyl group would be expected. The chemical shifts of these carbons would be influenced by the electron-withdrawing nature of the aldehyde group and the sulfur atom.

Mechanistic studies involving this compound, for instance, in addition reactions or polymerizations, could be monitored by NMR to track the disappearance of reactant signals and the appearance of product signals, providing insights into reaction kinetics and pathways.

Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (ppm) (Predicted)Multiplicity (Predicted)
Aldehydic H9.5 - 10.0d
Vinylic H (α to C=O)6.2 - 6.5dd
Vinylic H (β to C=O)7.0 - 7.5d
-S-CH₂-2.8 - 3.2t
-CH₂-CH₂-S-1.5 - 1.8m
-CH₂-CH₃1.3 - 1.6m
-CH₃0.8 - 1.0t

Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm) (Predicted)
C=O190 - 195
Cα (to C=O)130 - 135
Cβ (to C=O)145 - 150
-S-CH₂-30 - 35
-CH₂-CH₂-S-30 - 35
-CH₂-CH₃20 - 25
-CH₃10 - 15

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the isotopic pattern of the molecular ion peak could confirm the presence of a sulfur atom. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula.

The fragmentation pattern would likely involve cleavage of the butyl group, loss of the aldehyde group, and other characteristic fragmentations of α,β-unsaturated thioethers. The identification of these fragment ions would provide further confirmation of the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic and Optical Property Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the C=O stretch of the conjugated aldehyde, the C=C stretch of the alkene, and the C-H stretches of the aldehyde, vinyl, and alkyl groups. The C-S stretching vibration might also be observable.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As an α,β-unsaturated aldehyde, this compound would be expected to exhibit a strong π → π* transition in the UV region. The position of the absorption maximum (λmax) would be influenced by the conjugation of the double bond and the carbonyl group, as well as the presence of the sulfur atom. This technique is particularly useful for quantifying the concentration of the compound in solution and for monitoring reactions that involve changes in the conjugated system.

Chromatographic Separation Techniques (e.g., GC-MS, HPLC) in Synthetic and Mechanistic Research

Chromatographic techniques are essential for the separation, purification, and identification of compounds in a mixture. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be valuable in the study of this compound.

GC-MS would be a suitable method for the analysis of this volatile compound. The gas chromatograph would separate this compound from other components of a reaction mixture, and the mass spectrometer would provide its mass spectrum for identification. This technique would be useful for monitoring the progress of a synthesis and for identifying byproducts.

HPLC, particularly in the reverse-phase mode, could also be employed for the separation and quantification of this compound. A UV detector set at the λmax of the compound would allow for sensitive detection. HPLC is a versatile technique that can be used for both analytical and preparative purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.